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Compound of Interest |

Compound Name: 2,6-Diethylmorpholine
CAS No.: 52382-34-0
Cat. No.: B3384109
- 7

Executive Summary & Significance

2,6-Diethylmorpholine is a disubstituted morpholine derivative characterized by increased
steric bulk and lipophilicity compared to its widely used analog, 2,6-dimethylmorpholine. In drug
discovery, it serves as a critical pharmacophore for modulating the physicochemical properties
of amine-containing drugs.

» Primary Ultility: Bioisostere for morpholine/dimethylmorpholine to improve Blood-Brain Barrier
(BBB) permeability (via increased LogP) or to block metabolic hotspots (via steric hindrance
at the C2/C6 positions).

» Key Challenge: The compound exists as a mixture of stereoisomers (cis and trans), requiring
rigorous analytical differentiation to ensure biological data consistency.

Stereochemical Analysis: The Critical Differentiator

Unlike unsubstituted morpholine, 2,6-diethylmorpholine possesses two chiral centers, leading
to distinct stereoisomers. Understanding the conformational landscape is the first step in
characterization.

The Isomers[1][2]
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o Cis-isomer (meso): The ethyl groups are on the same side of the ring. In the preferred chair
conformation, both ethyl groups adopt the equatorial position to minimize 1,3-diaxial strain.
This is thermodynamically the most stable isomer.

o Trans-isomer (racemic): The ethyl groups are on opposite sides. In the chair conformation,
one ethyl is equatorial and the other is axial, creating significant steric strain.

Conformational Energy Landscape

The stability difference dictates the synthetic outcome. Under thermodynamic control, the cis
iIsomer predominates.

Thermodynamics

Equatorial substituents are favored
to avoid 1,3-diaxial interactions.

Cis-2,6-Diethylmorpholine Trans-2,6-Diethylmorpholine
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Figure 1: Conformational relationship between cis and trans isomers. The cis-diequatorial
conformation is energetically favored.

Physicochemical Profiling

The introduction of ethyl groups significantly alters the physical profile compared to the
dimethyl analog.
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Property Value | Range Note
CAS Number 52382-34-0 General (Isomer unspecified)
Molecular Formula CsH17NO MW: 143.23 g/mol

Higher than 2,6-

Boiling Point ~175-180 °C (Predicted) dimethylmorpholine (147°C)
due to +2 CHz units.
Slightly more basic than
] ] ) morpholine (8.36) due to
pKa (Conjugate Acid) 8.6 — 8.9 (Estimated)

inductive donation from alkyls,

but sterically hindered.

Significantly more lipophilic

than morpholine (-0.86) and

LogP (Octanol/Water) ~1.2-15 ) )
2,6-dimethylmorpholine (~0.2).
[1]

Density ~0.91 g/mL Less dense than water.

Appearance Colorless to pale yellow liquid Amine-like odor; hygroscopic.

Expert Insight: When using this scaffold in lead optimization, expect a ~1.0 unit increase in

LogP relative to unsubstituted morpholine. This is often sufficient to shift a compound from

"peripherally restricted” to "CNS penetrant.”

Synthetic Routes & Impurity Profiling

The synthesis typically involves the cyclization of amino-alcohol precursors.

Primary Synthetic Pathway (Cyclodehydration)

The most robust route involves the acid-catalyzed cyclization of bis(2-hydroxybutyl)amine.

Protocol:

o Precursor:Bis(2-hydroxybutyl)amine is dissolved in a high-boiling solvent (e.g., toluene or

xylene).
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¢ Catalyst: Sulfuric acid (H2S0a4) or p-Toluenesulfonic acid (pTsOH) is added (1.1 equiv).

¢ Reflux: The mixture is refluxed with a Dean-Stark trap to remove water (driving the

equilibrium).

o Workup: Basify with NaOH (pH > 12), extract with DCM, and distill.

Start: Bis(2-hydroxybutyl)amine

Add H2S04 / Heat
(Dehydration)

:

Intramolecular Cyclization
(SN2 type)

Crude Mixture:
Cis (Major) + Trans (Minor)

Fractional Distillation
or Column Chromatography

Pure 2,6-Diethylmorpholine
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Figure 2: Synthetic workflow for the cyclodehydration route.

Impurity Profile

+ N-alkylation byproducts: If reaction temperature is uncontrolled.
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e Uncyclized amino alcohols: Detectable via LC-MS (M+18 relative to product).
» Oxidation products: Morpholinones (lactams) if exposed to air at high temps.

Analytical Characterization Methods

To validate the identity and isomeric purity, a multi-modal approach is required.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing cis from trans.[2]
« H NMR (CDCls, 400 MHz):
o Cis-lsomer: Due to symmetry (C2 or meso-like), the spectrum is simpler.

» H-2/H-6 (Methine): Appears as a multiplet ~3.6 ppm. Crucially, look for large axial-axial
coupling (~10-11 Hz) with the axial proton at C3/C5, confirming the equatorial
orientation of the ethyl group.

» Ethyl Group: Triplet (CHs) and Multiplet (CH2).

o Trans-lsomer: Lack of symmetry results in a more complex splitting pattern. The H-2 and
H-6 protons are chemically equivalent but magnetically distinct in a way that often
broadens peaks or shows averaged coupling if ring-flipping occurs.

Mass Spectrometry (GC-MS)

« lonization: EI (70 eV).
e Molecular lon: m/z 143 [M]+.
o Base Peak: Typically m/z 114 (Loss of ethyl group, M - 29) or m/z 70 (Ring fragmentation).

 Differentiation:Cis and trans isomers often have different retention times on non-polar GC
columns (e.g., DB-5), with the cis isomer usually eluting later due to a slightly higher boiling
point/polarity interaction.
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HPLC Method for Isomer Separation

For chiral resolution or strict isomer quantification:
e Column: Chiralpak IA or IC (Amylose-based).
» Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).

o Detection: UV is weak (lack of chromophore); use ELSD (Evaporative Light Scattering
Detector) or CAD (Charged Aerosol Detector).

Handling and Safety Information

e Hazards: Corrosive (Skin Corr. 1B), Flammable Liquid (Category 3).

o Storage: Store under inert atmosphere (Argon/Nitrogen). Morpholines can absorb CO:z from
air to form carbamates.

» Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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